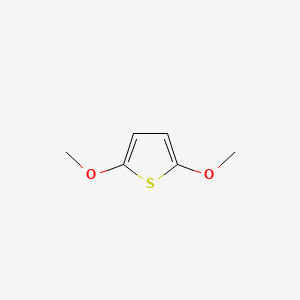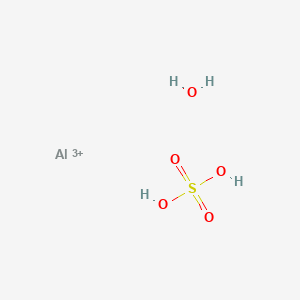
Sulfuric acid, aluminum salt, hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum sulfate hydrate can be synthesized by reacting aluminum hydroxide with sulfuric acid. The reaction is as follows: [ 2Al(OH)_3 + 3H_2SO_4 \rightarrow Al_2(SO_4)_3 + 6H_2O ] Alternatively, aluminum metal can be dissolved in sulfuric acid to produce aluminum sulfate: [ 2Al + 3H_2SO_4 \rightarrow Al_2(SO_4)_3 + 3H_2 ] These reactions are typically carried out under controlled conditions to ensure the complete dissolution of aluminum and the formation of the desired hydrate .
Industrial Production Methods
In industrial settings, aluminum sulfate is produced by treating bauxite with sulfuric acid. The process involves the following steps:
Crushing and grinding: Bauxite ore is crushed and ground to increase the surface area for the reaction.
Digestion: The ground bauxite is mixed with sulfuric acid and heated to dissolve the aluminum content.
Filtration: The resulting solution is filtered to remove impurities.
Crystallization: The filtered solution is allowed to cool, leading to the crystallization of aluminum sulfate hydrate.
Chemical Reactions Analysis
Types of Reactions
Aluminum sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Aluminum in the compound can be oxidized to form aluminum oxide.
Reduction: Aluminum sulfate can be reduced to aluminum metal under specific conditions.
Substitution: It can react with other salts to form different aluminum compounds.
Common Reagents and Conditions
Oxidation: Reacts with oxygen at high temperatures to form aluminum oxide.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Reacts with sodium hydroxide to form sodium sulfate and aluminum hydroxide.
Major Products
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Aluminum metal (Al)
Substitution: Sodium sulfate (Na₂SO₄) and aluminum hydroxide (Al(OH)₃)
Scientific Research Applications
Aluminum sulfate hydrate has numerous applications in scientific research:
Chemistry: Used as a coagulant in water treatment processes to remove impurities.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.
Medicine: Utilized in antiperspirants and as an astringent in various pharmaceutical formulations.
Industry: Plays a crucial role in paper manufacturing, textile dyeing, and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of aluminum sulfate hydrate involves the formation of aluminum hydroxide upon dissolution in water. This hydroxide acts as a flocculant, aggregating suspended particles into larger clusters that can be easily removed. The molecular targets include negatively charged particles in water, which are neutralized by the positively charged aluminum ions, leading to coagulation and precipitation .
Comparison with Similar Compounds
Similar Compounds
- Potassium aluminum sulfate (Potassium alum)
- Ammonium aluminum sulfate (Ammonium alum)
- Sodium aluminum sulfate (Sodium alum)
Uniqueness
Aluminum sulfate hydrate is unique due to its high solubility in water and its effectiveness as a coagulant in water treatment processes. Unlike other aluminum salts, it forms stable hydrates that are easy to handle and store. Its versatility in various industrial applications also sets it apart from similar compounds .
Properties
IUPAC Name |
aluminum;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNCDALPBBWSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH4O5S+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205903 | |
| Record name | Sulfuric acid, aluminum salt, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57292-32-7 | |
| Record name | Sulfuric acid, aluminum salt, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057292327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, aluminum salt, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)
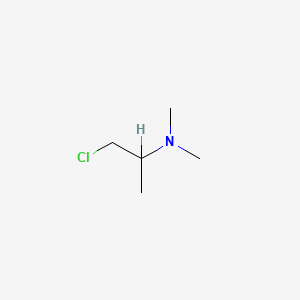


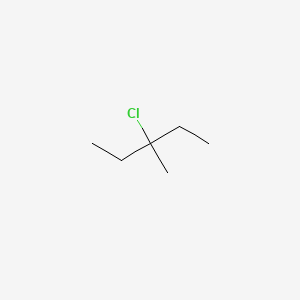
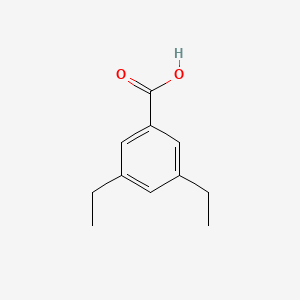
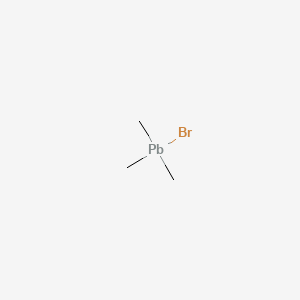

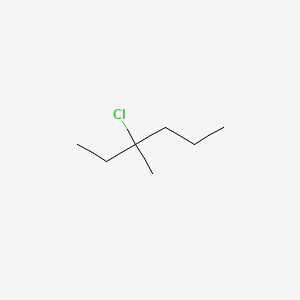
![Tricyclo[1.1.1.01,3]pentane](/img/structure/B1594248.png)
